

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine chemical structure

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Compound of Interest

4-(6-Bromo-2-benzothiazolyl)-Nmethylbenzenamine

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Technical Guide: 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound **4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine**. Benzothiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The presence of a bromine atom at the 6-position and an N-methyl anilino group at the 2-position of the benzothiazole core suggests that this molecule may exhibit noteworthy biological properties. This document outlines the chemical structure, a proposed synthetic pathway with detailed experimental protocols, predicted physicochemical properties, and a discussion of potential biological activities based on structurally related compounds.

Chemical Structure and Properties

The chemical structure of **4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine** consists of a benzothiazole ring system, which is a bicyclic compound composed of a benzene ring fused to



a thiazole ring. A bromine atom is substituted at the 6-position of the benzothiazole ring, and an N-methylbenzenamine group is attached at the 2-position.

IUPAC Name: 4-((6-bromobenzo[d]thiazol-2-yl)amino)benzenamine Molecular Formula: C14H12BrN3S

Predicted Physicochemical Properties

As experimental data for this specific compound is not readily available in public databases, the following table summarizes its predicted physicochemical properties. These values are calculated using computational models and provide an estimation of the compound's characteristics.

Property	Predicted Value
Molecular Weight	334.24 g/mol
XLogP3	4.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Topological Polar Surface Area	54.9 Ų
Formal Charge	0

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for **4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine** can be envisioned through a multi-step process, beginning with the synthesis of a 2-amino-6-bromobenzothiazole intermediate, followed by a coupling reaction.



Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate 1)

The classical and widely used method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.[4][5][6]

Experimental Protocol:

- In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.
- To this solution, add potassium thiocyanate (2-4 equivalents) and stir the mixture at room temperature.[5][7]
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature is maintained below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature overnight.
- Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.
- The precipitated solid, 2-amino-6-bromobenzothiazole, is then collected by filtration, washed thoroughly with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine (Final Product)

The final product can be synthesized through a nucleophilic aromatic substitution or a related coupling reaction between the 2-amino-6-bromobenzothiazole intermediate and a suitable N-methylaniline precursor. A common approach for forming such C-N bonds is the Buchwald-Hartwig amination.

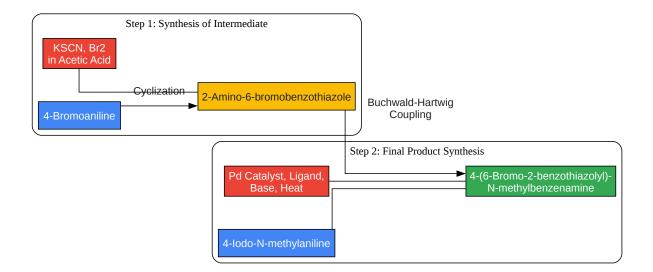


Experimental Protocol:

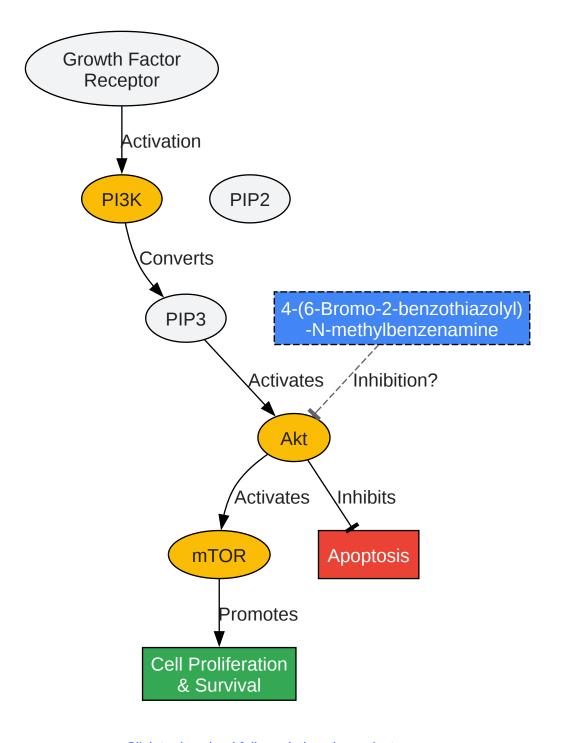
- To a reaction vessel, add 2-amino-6-bromobenzothiazole (1 equivalent), 4-iodo-N-methylaniline (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), and a phosphine ligand like XPhos (0.4 equivalents).
- Add a suitable base, for instance, sodium tert-butoxide (10 equivalents).
- Add a dry, degassed solvent such as toluene or DMF.
- The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 90°C to 160°C, potentially using microwave irradiation to shorten the reaction time.[4]
- The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel to yield the final compound, **4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine**.

Visualization of the Synthetic Workflow









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